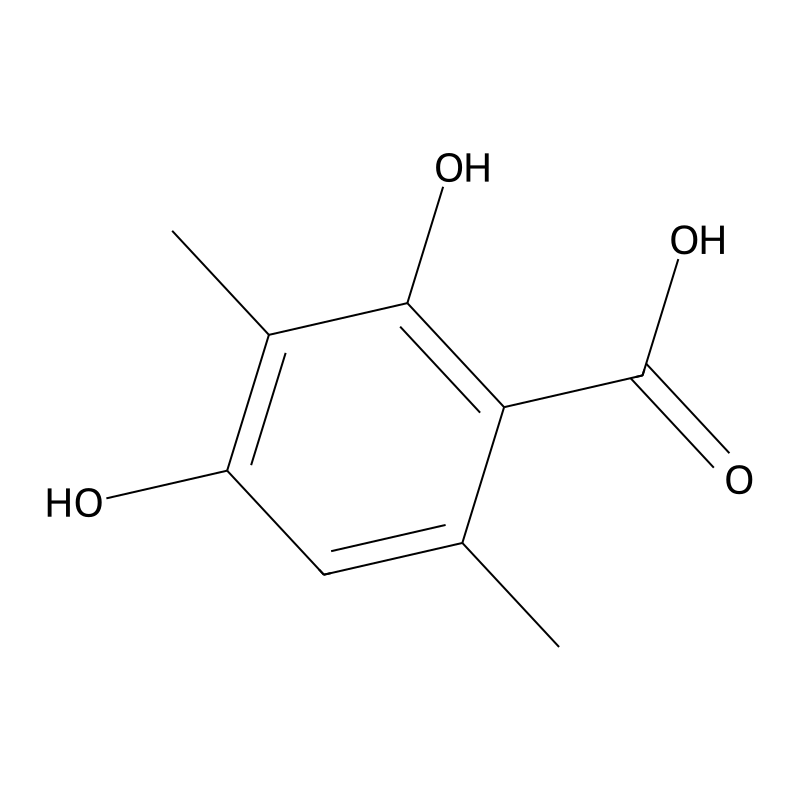

2,4-Dihydroxy-3,6-dimethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dihydroxy-3,6-dimethylbenzoic acid is an aromatic compound belonging to the class of dihydroxybenzoic acids. Its molecular formula is and it has a molecular weight of approximately 182.18 g/mol. This compound features two hydroxyl groups located at the 2 and 4 positions, and two methyl groups at the 3 and 6 positions of the benzene ring, contributing to its unique chemical properties and biological activities .

Atraric acid is a key intermediate in the synthesis of Oak moss absolute, a natural product historically used in perfumery for its unique earthy and woody aroma []. Research describes methods for synthesizing Atraric acid from lichenic acid, a precursor found in certain types of lichen, for the subsequent production of Oak moss absolute [].

- Esterification: Reacting with alcohols to form esters.

- Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under certain conditions.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

For example, in the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, 2,4-dihydroxy-3,6-dimethylbenzoic acid reacts with methanol in the presence of an acid catalyst .

2,4-Dihydroxy-3,6-dimethylbenzoic acid exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress.

- Antimicrobial Activity: The compound demonstrates potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation in biological systems .

Several methods have been developed for synthesizing 2,4-dihydroxy-3,6-dimethylbenzoic acid:

- From 4-O-demethylbarbituric Acid:

- Esterification Reaction:

2,4-Dihydroxy-3,6-dimethylbenzoic acid finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological properties.

- Cosmetics: Incorporated into formulations for its antioxidant and anti-inflammatory benefits.

- Agriculture: Potential use as a natural pesticide due to its antimicrobial properties .

Research on interaction studies involving 2,4-dihydroxy-3,6-dimethylbenzoic acid has indicated:

- Synergistic Effects: When combined with other compounds, it may enhance or modify biological activities.

- Binding Affinity: Studies suggest it interacts with specific biological targets, which can influence its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2,4-dihydroxy-3,6-dimethylbenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxybenzoic Acid | One hydroxyl group on benzene | Commonly known as salicylic acid; used in pain relief. |

| 3-Hydroxy-4-methoxybenzoic Acid | Hydroxyl and methoxy groups | Exhibits anti-inflammatory properties; used in cosmetics. |

| Resorcinol | Two hydroxyl groups on benzene | Known for its antiseptic properties; used in hair dyes. |

| 2-Methylresorcinol | Methyl group and two hydroxyl groups | Displays similar antioxidant properties but differs in methyl substitution pattern. |

Each of these compounds possesses unique characteristics that differentiate them from 2,4-dihydroxy-3,6-dimethylbenzoic acid while sharing common functional groups that contribute to their biological activities .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant